Trichloro{[2-(chloromethyl)phenyl]methyl}silane
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Overview
Description
Trichloro{[2-(chloromethyl)phenyl]methyl}silane is a chemical compound with the molecular formula C8H8Cl4Si. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications. This compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and a phenyl group substituted with a chloromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro{[2-(chloromethyl)phenyl]methyl}silane can be synthesized through the reaction of trichlorosilane with 2-(chloromethyl)benzyl chloride. The reaction typically occurs in the presence of a catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
HSiCl3+C6H4(CH2Cl)CH2Cl→C6H4(CH2Cl)CH2SiCl3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Trichloro{[2-(chloromethyl)phenyl]methyl}silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms attached to the silicon can be substituted with other groups such as alkoxy or amino groups.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as alcohols or amines are used under mild heating conditions.
Hydrolysis: Water or aqueous solutions are used at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products
Substitution: Formation of alkoxysilanes or aminosilanes.
Hydrolysis: Formation of silanols.
Reduction: Formation of silanes with fewer chlorine atoms.
Scientific Research Applications
Trichloro{[2-(chloromethyl)phenyl]methyl}silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of trichloro{[2-(chloromethyl)phenyl]methyl}silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution, leading to the formation of new silicon-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
Similar Compounds
- Trichlorosilane (HSiCl3)
- Methyltrichlorosilane (CH3SiCl3)
- Phenyltrichlorosilane (C6H5SiCl3)
Uniqueness
Trichloro{[2-(chloromethyl)phenyl]methyl}silane is unique due to the presence of both a phenyl group and a chloromethyl group attached to the silicon atom. This dual functionality allows for a wide range of chemical modifications and applications that are not possible with simpler trichlorosilanes.
Properties
CAS No. |
36147-65-6 |
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Molecular Formula |
C8H8Cl4Si |
Molecular Weight |
274.0 g/mol |
IUPAC Name |
trichloro-[[2-(chloromethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C8H8Cl4Si/c9-5-7-3-1-2-4-8(7)6-13(10,11)12/h1-4H,5-6H2 |
InChI Key |
MFRSILUPXHDCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[Si](Cl)(Cl)Cl)CCl |
Origin of Product |
United States |
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